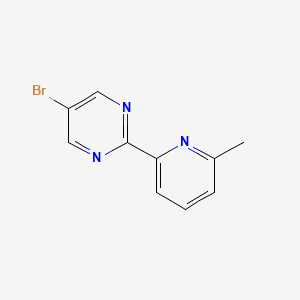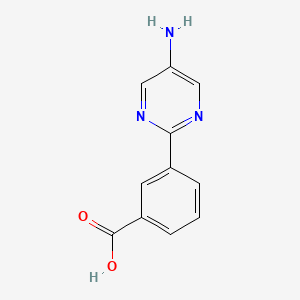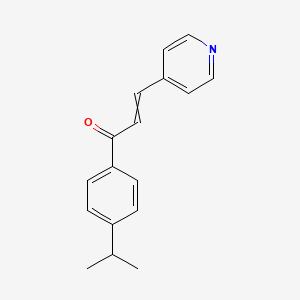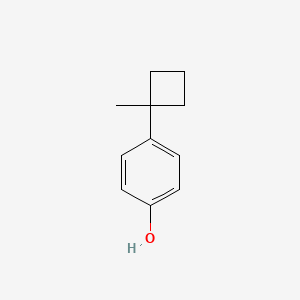
4-(1-Methylcyclobutyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylcyclobutyl)phenol is an organic compound with the molecular formula C11H14O. It is a phenolic compound characterized by a phenol group attached to a 1-methylcyclobutyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclobutyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1-methylcyclobutylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylcyclobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclobutyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylcyclobutyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(1-Methylcyclobutyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates cell signaling pathways and gene expression, contributing to its biological effects. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate cytokine production further enhances its pharmacological potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenolic compound with a methyl group at the para position.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position
Uniqueness
4-(1-Methylcyclobutyl)phenol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
91876-30-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(1-methylcyclobutyl)phenol |
InChI |
InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
YJVBYTWPIVBJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


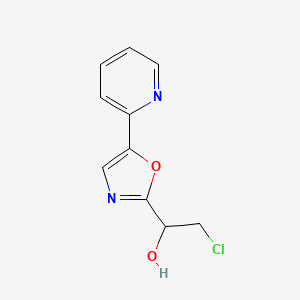


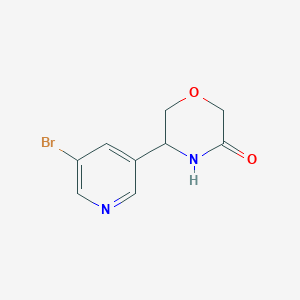
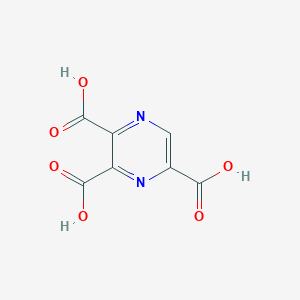
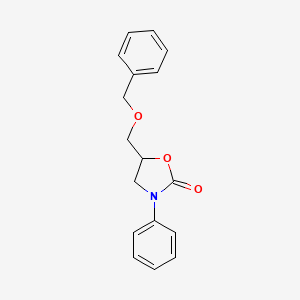
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

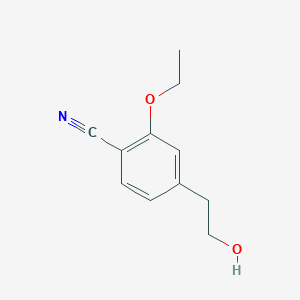

![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
